Tetrachlorocuprate(2-)

molecular magnetism ferromagnetic insulators halocuprate perovskites

Tetrachlorocuprate(2-), the [CuCl₄]²⁻ dianion, is a copper(II) coordination entity belonging to the perchlorometallate family. It is commercially supplied as salts with organic or inorganic counter-cations—most commonly dilithium tetrachlorocuprate (Li₂CuCl₄, CAS 15489-27-7) or the potassium/ammonium dihydrate forms.

Molecular Formula Cl4Cu-2
Molecular Weight 205.4 g/mol
Cat. No. B1213478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrachlorocuprate(2-)
Molecular FormulaCl4Cu-2
Molecular Weight205.4 g/mol
Structural Identifiers
SMILESCl[Cu-2](Cl)(Cl)Cl
InChIInChI=1S/4ClH.Cu/h4*1H;/q;;;;+2/p-4
InChIKeyVWDWBHOJDWCXAD-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrachlorocuprate(2-) Procurement Guide: What Differentiates This Perchlorometallate Dianion from Its Halide and Metal Analogs


Tetrachlorocuprate(2-), the [CuCl₄]²⁻ dianion, is a copper(II) coordination entity belonging to the perchlorometallate family . It is commercially supplied as salts with organic or inorganic counter-cations—most commonly dilithium tetrachlorocuprate (Li₂CuCl₄, CAS 15489-27-7) or the potassium/ammonium dihydrate forms . The anion adopts a distorted tetrahedral geometry (D₂d symmetry) due to a pronounced Jahn–Teller effect, with Cu–Cl bond lengths ranging from ~2.23 Å to ~2.90 Å depending on the counter-cation environment [1]. These structural and electronic features create measurable differentiation from its closest analogs—tetrabromocuprate(2-), simple copper(II) halides, and other first-row perchlorometallates—across magnetic exchange strength, catalytic selectivity, crystal-engineering synthon preferences, and electrochemical potential.

Why Tetrachlorocuprate(2-) Cannot Be Interchanged with Tetrabromocuprate or Simple Cu(II) Halides: The Halide-Identity Argument


Procuring a halocuprate salt is not simply a matter of selecting any Cu(II) source. The halide identity (Cl vs. Br) exerts a first-order influence on magnetic exchange strength, supramolecular synthon preference, and catalytic selectivity [1]. Likewise, the counter-cation—whether Li⁺, K⁺, NH₄⁺, or an organic ammonium—controls crystal packing, anion geometry, solubility, and the resulting material function [2]. Substituting [CuCl₄]²⁻ with [CuBr₄]²⁻ or uncomplexed CuCl₂ in Grignard-mediated cross-coupling yields divergent side-reaction profiles, while in magnetic materials the chloride and bromide end-members exhibit non-overlapping Curie temperatures and exchange constants [3]. The quantitative evidence below establishes where tetrachlorocuprate(2-) is not merely a member of a class but a specific selection criterion.

Quantitative Differentiation of Tetrachlorocuprate(2-) Against Its Closest Analogs: Evidence-Based Selection Criteria


Ferromagnetic Exchange Strength: Tetrachlorocuprate vs. Tetrabromocuprate Curie Temperatures in Layered Perovskites

In a systematic study of bis(benzylammonium) halocuprate(II) salts, the chloride analog [CuCl₄]²⁻ orders ferromagnetically at Tc = 8.0 ± 0.5 K, whereas the bromide analog [CuBr₄]²⁻ orders at Tc = 12.3 ± 1.0 K—a ~54% higher Curie temperature for the bromide system. The exchange constant J derived from paramagnetic-region susceptibility fits was 16.7–18.8 K for the chloride compounds vs. 25.3 K for the bromide compound [1]. This demonstrates that halide identity directly controls the magnitude of the through-space magnetic exchange, making [CuCl₄]²⁻ the choice when weaker ferromagnetic coupling is desired for low-temperature magnet applications.

molecular magnetism ferromagnetic insulators halocuprate perovskites

Antiferromagnetic Exchange Pathways: Chloride-Mediated Coupling vs. Bromide in 2-Aminopyridinium Salts

In bis(2-amino-5-fluoropyridinium) tetrachlorocuprate(II), (5FAP)₂CuCl₄, powder magnetic susceptibility measurements over 1.8–325 K revealed strong antiferromagnetic interactions best fit to a strong-rung ladder model with 2Jrung = −17.170(14) K and 2Jrail = −5.94(5) K. The Cl···Cl contact distances defining the magnetic pathways are d1 = 3.657 Å and d2 = 4.073 Å [1]. In contrast, the bromide counterpart (H-5-FAP)₂CuBr₄ exhibits different packing and exchange magnitudes due to the larger Br⁻ ionic radius altering inter-anion distances [2]. This demonstrates that [CuCl₄]²⁻ offers a distinct antiferromagnetic coupling topology that cannot be replicated by simple bromide substitution.

antiferromagnetic ladder magnetic topology halocuprate magnetochemistry

Crystal-Engineering Synthon Preference: Enrichment Ratios Distinguish Tetrachlorocuprate from Tetrabromocuprate in Benzyltrimethylammonium Salts

A 2025 comparative study of four benzyltrimethylammonium (BTMA) salts—including bis(BTMA) tetrachlorocuprate (3) and bis(BTMA) tetrabromocuprate (4)—used Hirshfeld surface enrichment ratio (ER) calculations to quantify preferred intermolecular contacts [1]. While both chloride and bromide compounds share statistically favored C···H/H···C interactions, the tetrachlorocuprate salt uniquely shows Cl···H/H···Cl contacts as statistically favored (ER > 1), whereas in the bromide salt Br···H/H···Br and Br···C/C···Br contacts are favored instead. Additionally, Cu···H/H···Cu contacts are statistically favored in both 3 and 4, but the bromide salt uniquely exhibits Cu–Br···π interactions absent in the chloride analog. These differential synthon preferences mean that [CuCl₄]²⁻ and [CuBr₄]²⁻ are not interchangeable tectons for crystal engineering [1].

crystal engineering Hirshfeld surface analysis supramolecular synthons

Catalytic Selectivity: Dilithium Tetrachlorocuprate vs. Copper(I) Iodide in Grignard Cross-Coupling—The Side-Reaction Trade-Off

In a head-to-head comparison for the synthesis of catechol-derived insect attractants, dilithium tetrachlorocuprate (Li₂CuCl₄) was evaluated against copper(I) iodide (CuI) in THF–HMPA as a catalyst for Grignard cross-coupling [1]. Li₂CuCl₄ was an acceptable catalyst in the dimethoxy substrate series, but CuI in THF–HMPA proved superior in all cases due to decreased side reactions—specifically reduction and reductive coupling of the Grignard reagent [1]. This establishes Li₂CuCl₄ as a viable catalyst when CuI/THF–HMPA is not suitable, but also delineates its limitation: for substrates prone to reduction, the CuI system offers higher selectivity. In oxidative homocoupling applications, however, Li₂CuCl₄ delivers distinct utility: using 0.1 mol% catalyst loading with di-tert-butyldiaziridinone as oxidant, a homocoupling yield of 83% was maintained over 24 hours at room temperature [2].

Grignard coupling organocopper catalysis cross-coupling selectivity

Redox Potential Depression: Tetrachlorocuprate(2-) vs. Free Cu²⁺/Cu Couple as an Electrochemical Tuning Strategy

Complexation of Cu²⁺ by chloride to form [CuCl₄]²⁻ substantially lowers the reduction potential relative to the free Cu²⁺/Cu couple. The standard redox potential of Cu²⁺/Cu is +0.34 V vs. SHE, while thermodynamic calculations indicate the [CuCl₄]²⁻/Cu couple lies at approximately +0.17 V vs. SHE in aqueous chloride media [1]. This ~0.17 V (50%) depression arises from the stabilization of the Cu(II) oxidation state by chloride ligation. The dissociation constant of the [CuCl₄]²⁻ complex has been polarographically estimated as 10⁻²⁵ in dimethylformamide, indicating exceptionally high thermodynamic stability [2]. For comparison, the [CuBr₄]²⁻ analog exhibits a different degree of potential shift due to the weaker ligand-field strength of bromide [3].

electrochemistry redox tuning copper chloride complexes

Cation-Dependent Coordination Geometry: Bond Length Differentiation in [CuCl₄]²⁻ Across Counter-Ion Systems

The geometry of the [CuCl₄]²⁻ anion is not fixed but is exquisitely sensitive to the counter-cation. In p-phenylenediammonium tetrachlorocuprate, the Cu–Cl bond lengths split into two short pairs (2.27964(4) and 2.29765(4) Å) and one long pair (2.90452(4) Å)—a classic Jahn–Teller elongation [1]. In contrast, tris(dimethylammonium) monochloride tetrachlorocuprate(II) shows all four Cu–Cl bonds at 2.230 ± 0.009 Å with Cl–Cu–Cl angles of 98 ± 0.7° and 136 ± 0.8° [2]. For bis(piperidinium) tetrachlorocuprate(II), the Cu–Cl distances range from 2.226(1) to 2.261(1) Å [3]. This range—from 2.23 Å to 2.90 Å—represents a ~30% variation in bond length depending solely on the organic cation choice, enabling deliberate tuning of the ligand-field strength and optical absorption properties.

coordination chemistry Jahn-Teller distortion single-crystal XRD

Where Tetrachlorocuprate(2-) Delivers Verifiable Advantage: Research and Industrial Application Scenarios


Design of Quasi-2D Ferromagnetic Insulators with Tunable Low-Temperature Ordering

For condensed-matter physicists engineering layered magnetic materials, tetrachlorocuprate(2-) salts with organic ammonium cations (e.g., benzylammonium, phenethylammonium) provide ferromagnetic ordering at Tc ≈ 7–9 K with exchange constants J ≈ 17–19 K—approximately 35–51% weaker than the corresponding bromide analogs (Tc ≈ 12.3 K, J ≈ 25.3 K) [1]. This enables access to a distinct low-temperature magnetic phase space. The magnetic anisotropy is pronounced: single-crystal measurements on bis(phenethylammonium) CuCl₄ reveal susceptibility ratios of 30:7:1 along the c, a, and b axes respectively, with easy-axis saturation at only 60 Oe [1].

Oxidative Homocoupling of Functionalized Grignard Reagents at Low Catalyst Loading

Synthetic chemists requiring C(sp²)–C(sp²), C(sp)–C(sp³), or C(sp)–C(sp²) bond formation via oxidative homocoupling should consider dilithium tetrachlorocuprate (Li₂CuCl₄) as the catalyst. The method tolerates aryl, heteroaryl, alkyl, alkenyl, and alkynyl Grignard reagents, delivering good to excellent yields (e.g., 83% yield at 0.1 mol% catalyst loading) using di-tert-butyldiaziridinone as the stoichiometric oxidant under mild conditions (THF, room temperature, Ar atmosphere) [2]. However, for substrates prone to reductive coupling side reactions, CuI in THF–HMPA should be evaluated as an alternative, as it shows superior selectivity in direct head-to-head comparisons [3].

Crystal Engineering of Hybrid Organic–Inorganic Materials via Halogen-Bonding Synthons

Crystal engineers targeting specific supramolecular architectures can exploit the differential enrichment of Cl···H/H···Cl contacts (ER > 1) observed in tetrachlorocuprate benzyltrimethylammonium salts, which is distinct from the Br···H/H···Br and Br···π interactions that dominate in the bromide analog [4]. The R₁₂(6) bifurcated synthon is conserved across both halide systems, but the chloride variant uniquely favors Cl-mediated hydrogen bonding without the Cu–Br···π interactions that add complexity to bromide-based crystal packing [4].

Electrochemical Tuning via Chloride-Complexation-Induced Redox Potential Depression

Electrochemists conducting controlled-potential electrolysis or electrosynthesis can exploit the ~0.17 V depression of the Cu(II)/Cu(0) reduction potential upon [CuCl₄]²⁻ formation (from +0.34 V to ~+0.17 V vs. SHE) [5]. This milder oxidizing potential, combined with the exceptionally high thermodynamic stability of the complex (Kdiss ≈ 10⁻²⁵ in DMF), makes tetrachlorocuprate(2-) a preferred Cu(II) source when substrate over-oxidation must be avoided while maintaining a well-defined, stable coordination environment [6].

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